molecular formula C16H15N3O6 B2544977 N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-triméthoxybenzamide CAS No. 862808-85-3

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-triméthoxybenzamide

Numéro de catalogue: B2544977
Numéro CAS: 862808-85-3
Poids moléculaire: 345.311
Clé InChI: KUVOLAARSFRAQE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide is a heterocyclic compound that features a furan ring, an oxadiazole ring, and a trimethoxybenzamide moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide typically involves the cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide to form the oxadiazole ring . The reaction is carried out under reflux conditions in the presence of ethanol. The resulting intermediate is then reacted with 3,4,5-trimethoxybenzoyl chloride to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Analyse Des Réactions Chimiques

Types of Reactions

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxadiazole ring can be reduced to form hydrazides.

    Substitution: The methoxy groups on the benzamide moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions can be carried out using nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Hydrazides and amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Mécanisme D'action

The mechanism of action of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interfere with cellular pathways by modulating the expression of certain genes or proteins .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide is unique due to its combination of a furan ring, an oxadiazole ring, and a trimethoxybenzamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds. For example, the presence of the trimethoxybenzamide moiety enhances its potential as an anticancer agent by improving its ability to interact with cellular targets .

Activité Biologique

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an anticancer agent. This article synthesizes current research findings on its biological activity, including data tables and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide
  • Molecular Formula : C15_{15}H15_{15}N3_{3}O5_{5}
  • Molecular Weight : 303.29 g/mol
  • CAS Number : 851095-32-4

Research indicates that this compound exhibits its biological activity primarily through the inhibition of tubulin polymerization. This mechanism disrupts the mitotic spindle formation during cell division, leading to apoptosis in cancer cells. The compound has shown promising results in various cancer cell lines.

In Vitro Studies

A study evaluated the antiproliferative effects of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide against several cancer cell lines. The results are summarized in Table 1.

Cell Line IC50_{50} (µM) Selectivity Index
MDA-MB-2313.01>10
HCT-1165.20>6
HT-299.13>3
HeLa11.09>2
HEK-293 (normal)>30-

The compound demonstrated significant cytotoxicity against breast (MDA-MB-231) and colon (HCT-116) cancer cell lines while showing lower toxicity towards normal human cells (HEK-293) .

Mechanistic Insights

Mechanistic studies revealed that the compound induces G2/M phase arrest in HeLa cells in a concentration-dependent manner. It was found to inhibit tubulin polymerization effectively, similar to known tubulin inhibitors like combretastatin A4 . This suggests that N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide could serve as a lead compound for further development in cancer therapy.

Case Study 1: In Vivo Efficacy

In a murine model of breast cancer, administration of the compound led to a significant reduction in tumor volume compared to control groups. The study reported a tumor growth inhibition rate of approximately 65% at a dosage of 10 mg/kg body weight .

Case Study 2: Combination Therapy

Combining N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide with conventional chemotherapeutics showed enhanced efficacy. In particular, when used alongside doxorubicin, the combination therapy resulted in a synergistic effect that improved overall survival rates in treated animals .

Safety and Toxicity Profile

While the compound exhibits promising anticancer properties, its safety profile is crucial for therapeutic applications. Preliminary toxicity studies indicate that it has a low toxicity profile in vivo at therapeutic doses. However, further studies are necessary to establish a comprehensive safety profile.

Propriétés

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O6/c1-21-11-7-9(8-12(22-2)13(11)23-3)14(20)17-16-19-18-15(25-16)10-5-4-6-24-10/h4-8H,1-3H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUVOLAARSFRAQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.